molecular formula C17H12BrClN2OS2 B10902661 (5E)-3-{[(2-bromophenyl)amino]methyl}-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[(2-bromophenyl)amino]methyl}-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10902661
M. Wt: 439.8 g/mol
InChI Key: CUJBRVKKDKBWRU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the core thiazole structure.

    Substitution Reactions: The introduction of the bromine and chlorine substituents can be achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating agents, are used under controlled conditions to ensure selective substitution.

    Condensation Reactions: The final step involves the condensation of the thiazole derivative with an appropriate aldehyde or ketone to introduce the phenylmethylidene group. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and substituents allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as 2-aminothiazole and 4-phenylthiazole.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-mercaptobenzothiazole and 6-chlorobenzothiazole.

Uniqueness

3-[(2-BROMOANILINO)METHYL]-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of bromine, chlorine, and phenylmethylidene substituents on the thiazole ring

Properties

Molecular Formula

C17H12BrClN2OS2

Molecular Weight

439.8 g/mol

IUPAC Name

(5E)-3-[(2-bromoanilino)methyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrClN2OS2/c18-13-3-1-2-4-14(13)20-10-21-16(22)15(24-17(21)23)9-11-5-7-12(19)8-6-11/h1-9,20H,10H2/b15-9+

InChI Key

CUJBRVKKDKBWRU-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.